

Application Notes and Protocols: Cellulase-Assisted Extraction of Flavonoids from *Equisetum arvense*

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Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

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Audience: Researchers, scientists, and drug development professionals.

Introduction: *Equisetum arvense*, commonly known as **horsetail**, is a perennial plant rich in bioactive compounds, including a diverse range of flavonoids.[1][2] These flavonoids are of significant interest to the pharmaceutical, food, and cosmetic industries due to their antioxidant, anti-inflammatory, and cytotoxic properties.[3][4][5] Traditional solvent extraction methods for these compounds can be limited in efficiency. Cellulase-assisted extraction is an advanced and eco-friendly technique that enhances the yield of flavonoids by enzymatically degrading the plant cell wall, thereby facilitating the release of intracellular bioactive molecules.[6][7][8] This method offers several advantages, including milder extraction conditions, higher extraction efficiency, and simpler operation compared to conventional techniques.[6]

This document provides detailed protocols for the cellulase-assisted extraction of flavonoids from *Equisetum arvense*, based on optimized conditions to maximize yield and antioxidant activity.

Data Presentation

Table 1: Comparison of Optimal Conditions for Flavonoid Extraction and Antioxidant Activity

Parameter	Optimal Condition for Total Flavonoid Extraction	Optimal Condition for DPPH Scavenging Ability
Enzyme Concentration (% w/w)	0.52	0.50
Enzymolysis Time (minutes)	50.58	49.41
Temperature (°C)	49.03	46.59

Source: Optimized conditions determined by response surface methodology.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Yield and Bioactivity Comparison of Extraction Methods

Method	Total Flavonoid Yield (mg/g)	DPPH Scavenging Ability (%)
Cellulase-Assisted Extraction	4.88	77.36
Traditional Solid-Liquid Extraction	Not specified, but cellulase-assisted yield is 51.23% higher	Not specified

Source: The yield from cellulase-assisted extraction was found to be 51.23% higher than that of the traditional solid-liquid extraction method.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Cellulase-Assisted Extraction of Flavonoids from Equisetum arvense

This protocol details the enzymatic extraction of flavonoids from dried E. arvense material.

1. Materials and Reagents:

- Dried Equisetum arvense powder
- Cellulase
- Ethanol

- Deionized water
- pH meter
- Shaking water bath or incubator
- Centrifuge
- Filtration apparatus (e.g., Whatman No. 1 filter paper)
- Rotary evaporator

2. Single-Factor Experimental Setup (for optimization): To determine the optimal extraction parameters, a single-factor experimental design can be employed. The following ranges are recommended for investigation:[6]

- Enzyme Concentration: 0.2% - 0.7% (w/w, based on substrate)
- Enzymolysis Time: 30 - 80 minutes
- Temperature: 35 - 60 °C
- Liquid-to-Solid Ratio: 5:1 - 30:1 (mL/g)
- Ethanol Concentration: 40% - 90% (v/v)

3. Optimized Extraction Procedure: Based on response surface methodology, the following conditions are optimal for maximizing total flavonoid yield:[1][6][9][10][11]

- Weigh 1.0 g of dried *E. arvense* powder and place it in a flask.
- Add the appropriate volume of solvent to achieve the desired liquid-to-solid ratio (e.g., 10:1 mL/g).[1]
- Adjust the pH of the mixture if necessary for optimal cellulase activity (typically pH 4.5-5.5, consult enzyme manufacturer's specifications).
- Add cellulase to a final concentration of 0.52% (w/w of the plant material).

- Incubate the mixture in a shaking water bath at 49.03 °C for 50.58 minutes.
- After incubation, inactivate the enzyme by boiling the mixture for 5 minutes.[8]
- Proceed with solvent extraction using 60% ethanol.[1]
- Centrifuge the mixture to separate the supernatant from the solid residue.
- Filter the supernatant to obtain the crude flavonoid extract.
- The crude extract can be concentrated using a rotary evaporator for further analysis or purification.

Protocol 2: Quantification of Total Flavonoids

This protocol describes the spectrophotometric determination of total flavonoid content using the aluminum chloride method.

1. Materials and Reagents:

- Crude flavonoid extract
- Rutin standard
- Aluminum chloride (AlCl_3), 0.1 mol/L
- Acetic acid-sodium acetate (HAc-NaAc) buffer solution (pH 5.5)
- 60% Ethanol
- UV-Vis Spectrophotometer

2. Procedure:[1][6]

- Prepare a standard curve using known concentrations of rutin (e.g., 0 to 0.012 mg/mL).
- Take 250 μL of the flavonoid extract (appropriately diluted, e.g., to 0.10 mg/mL) and place it in a 10 mL volumetric flask.

- Add 2 mL of 0.1 mol/L AlCl_3 and 2 mL of HAc-NaAc buffer solution (pH 5.5).
- Dilute to the mark with 60% ethanol.
- Mix well and allow the reaction to proceed for 20 minutes at room temperature.
- Measure the absorbance at 427 nm against a blank.
- Calculate the total flavonoid content using the rutin standard curve. The results are typically expressed as mg of rutin equivalents per gram of dry plant material (mg RE/g).

Protocol 3: DPPH Radical Scavenging Activity Assay

This protocol is for assessing the antioxidant capacity of the extracted flavonoids.

1. Materials and Reagents:

- Flavonoid extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol
- Ethanol
- Ascorbic acid (as a positive control)
- Spectrophotometer

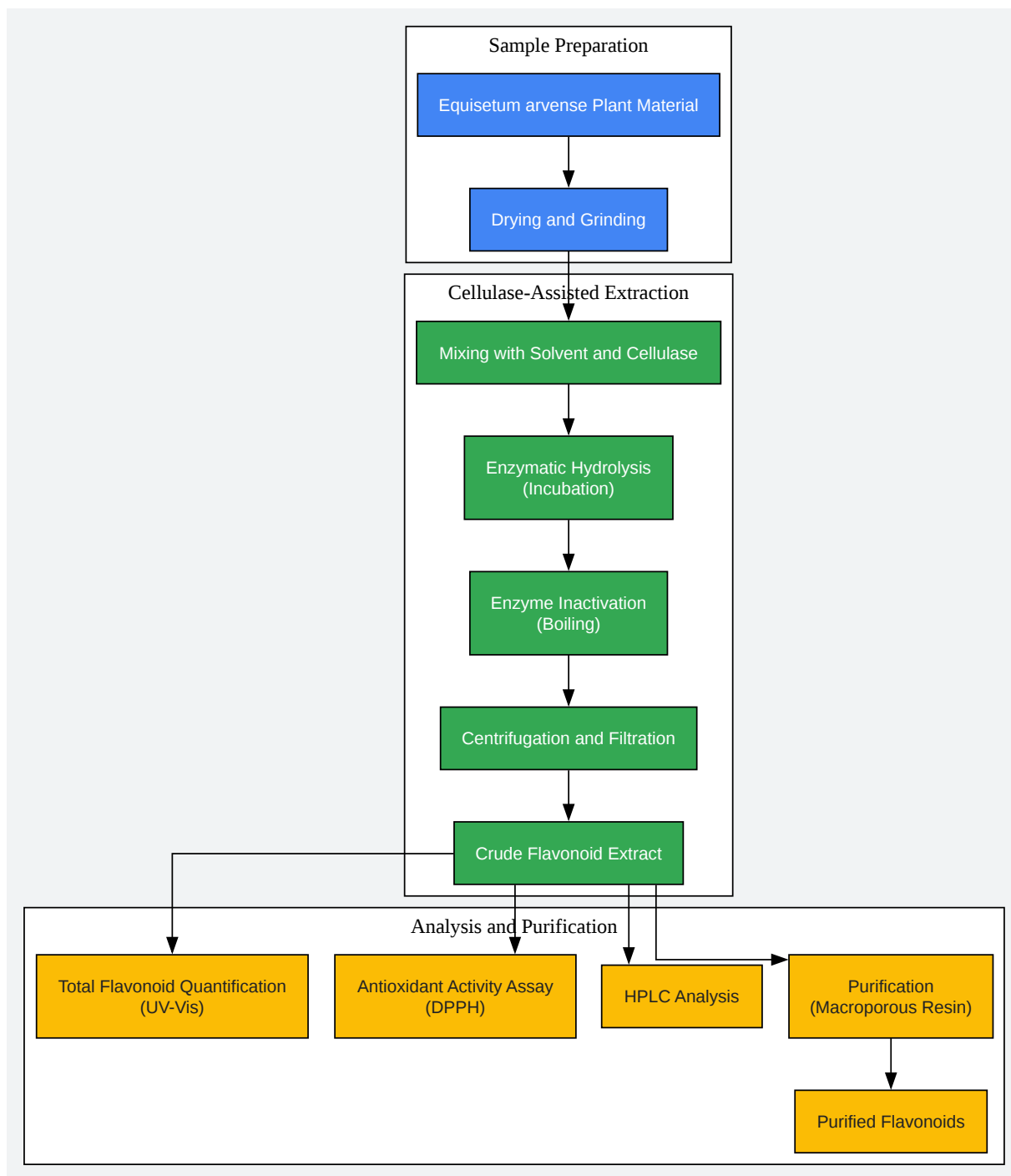
2. Procedure:

- Prepare different concentrations of the flavonoid extract in ethanol.
- Mix 2 mL of the extract solution with 2 mL of DPPH solution.
- Allow the mixture to stand in the dark for 30 minutes.
- Measure the absorbance at 517 nm.
- The scavenging activity is calculated using the following formula: Scavenging Activity (%) = $[(A_0 - A_1) / A_0] \times 100$ Where A_0 is the absorbance of the control (DPPH solution without

extract) and A_1 is the absorbance of the sample.

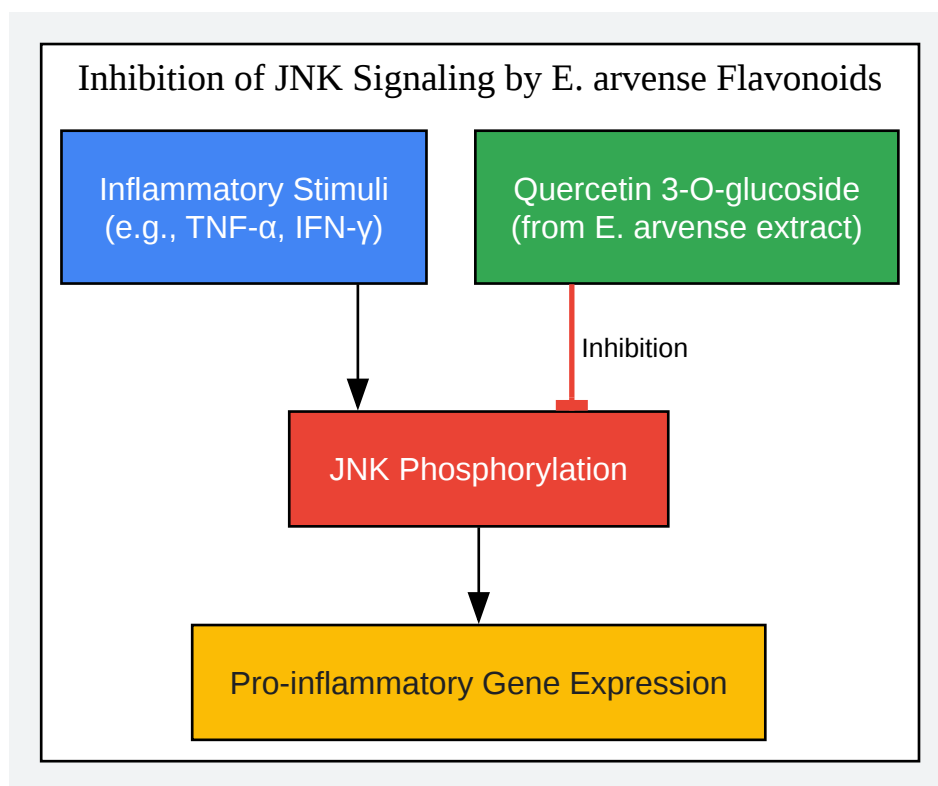
- Ascorbic acid should be used as a positive control.

Visualizations



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Caption: Workflow for Cellulase-Assisted Extraction of Flavonoids.



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Caption: Anti-inflammatory action of E. arvense flavonoids.

Further Considerations

- **Purification:** For obtaining high-purity flavonoids, the crude extract can be further purified using techniques like macroporous resin chromatography.[1][6] A D101 macroporous resin is effective for this purpose, with elution using 85% ethanol.[1]
- **Bioactivity:** Flavonoids from E. arvense, such as quercetin and kaempferol, have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (Caco-2), and cervical (HeLa) cancer cells.[3][4]
- **Signaling Pathways:** The anti-inflammatory effects of E. arvense extracts are partly attributed to the inhibition of the JNK signaling pathway by flavonoids like quercetin 3-O-glucoside.[5] This inhibition reduces the expression of pro-inflammatory cytokines.

These protocols and notes provide a comprehensive guide for researchers interested in the efficient extraction and analysis of flavonoids from Equisetum arvense using cellulase-assisted

methods. The enhanced yield and bioactivity of the extracts obtained through this method underscore its potential for various applications in drug development and functional food production.

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